Cas no 264927-43-7 (4-Bromo-2-methyl-5-nitrobenzoic acid)

4-Bromo-2-methyl-5-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-methyl-5-nitrobenzoic acid
- 4-Bromo-2-methyl-5-nitrobenzoic acid
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- Inchi: 1S/C8H6BrNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
- InChI Key: ZAKVEORHPUAYTP-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C(=O)O)C=C1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 252
- XLogP3: 2.3
- Topological Polar Surface Area: 83.1
4-Bromo-2-methyl-5-nitrobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013016268-1g |
4-Bromo-2-methyl-5-nitrobenzoic acid |
264927-43-7 | 97% | 1g |
$1445.30 | 2023-09-02 | |
Enamine | EN300-133188-0.05g |
4-bromo-2-methyl-5-nitrobenzoic acid |
264927-43-7 | 95% | 0.05g |
$64.0 | 2023-05-24 | |
Enamine | EN300-133188-0.1g |
4-bromo-2-methyl-5-nitrobenzoic acid |
264927-43-7 | 95% | 0.1g |
$77.0 | 2023-05-24 | |
Enamine | EN300-133188-1.0g |
4-bromo-2-methyl-5-nitrobenzoic acid |
264927-43-7 | 95% | 1g |
$299.0 | 2023-05-24 | |
Aaron | AR01KCAQ-500mg |
4-Bromo-2-methyl-5-nitro-benzoic acid |
264927-43-7 | 95% | 500mg |
$313.00 | 2025-02-14 | |
Aaron | AR01KCAQ-10g |
4-Bromo-2-methyl-5-nitro-benzoic acid |
264927-43-7 | 95% | 10g |
$1794.00 | 2023-12-15 | |
Enamine | EN300-133188-2500mg |
4-bromo-2-methyl-5-nitrobenzoic acid |
264927-43-7 | 95.0% | 2500mg |
$586.0 | 2023-09-30 | |
Enamine | EN300-133188-100mg |
4-bromo-2-methyl-5-nitrobenzoic acid |
264927-43-7 | 95.0% | 100mg |
$77.0 | 2023-09-30 | |
Enamine | EN300-133188-500mg |
4-bromo-2-methyl-5-nitrobenzoic acid |
264927-43-7 | 95.0% | 500mg |
$209.0 | 2023-09-30 | |
Aaron | AR01KCAQ-250mg |
4-Bromo-2-methyl-5-nitro-benzoic acid |
264927-43-7 | 95% | 250mg |
$177.00 | 2025-02-14 |
4-Bromo-2-methyl-5-nitrobenzoic acid Related Literature
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Additional information on 4-Bromo-2-methyl-5-nitrobenzoic acid
4-Bromo-2-methyl-5-nitrobenzoic acid (CAS No. 264927-43-7): An Overview
4-Bromo-2-methyl-5-nitrobenzoic acid (CAS No. 264927-43-7) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzoic acid framework. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.
The molecular formula of 4-bromo-2-methyl-5-nitrobenzoic acid is C8H6BrNO4, and its molecular weight is approximately 260.03 g/mol. The compound exists as a white to off-white crystalline solid at room temperature and is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in water is limited, which can be advantageous in certain synthetic processes where controlled solubility is required.
In the context of pharmaceutical research, 4-bromo-2-methyl-5-nitrobenzoic acid has shown promise as an intermediate in the synthesis of novel drugs. The presence of the bromine atom allows for easy substitution reactions, making it a useful starting material for the preparation of various bioactive compounds. Recent studies have explored its potential as a precursor for the development of anti-inflammatory agents and antimicrobial compounds. For instance, researchers at the University of California, Los Angeles (UCLA) have reported the synthesis of a series of 4-bromo-2-methyl-5-nitrobenzoic acid derivatives that exhibit potent anti-inflammatory activity in vitro.
Beyond pharmaceutical applications, materials science has also benefited from the unique properties of 4-bromo-2-methyl-5-nitrobenzoic acid. The compound's ability to undergo selective functionalization and its stability under various reaction conditions make it an attractive candidate for the synthesis of advanced materials. A study published in the Journal of Materials Chemistry A demonstrated the use of 4-bromo-2-methyl-5-nitrobenzoic acid as a building block for the preparation of functionalized polymers with enhanced mechanical properties and thermal stability.
In terms of chemical synthesis, 4-bromo-2-methyl-5-nitrobenzoic acid serves as a versatile reagent that can participate in a wide range of reactions. Its reactivity is influenced by the presence of the bromine and nitro groups, which can undergo substitution, reduction, and coupling reactions. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce various functional groups onto the aromatic ring, leading to the formation of diverse derivatives with tailored properties. These derivatives find applications in areas such as organic electronics, where they can be used to fabricate high-performance devices.
The safety and handling of 4-bromo-2-methyl-5-nitrobenzoic acid are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling the compound to minimize exposure risks.
In conclusion, 4-bromo-2-methyl-5-nitrobenzoic acid (CAS No. 264927-43-7) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in pharmaceuticals, materials science, and chemical synthesis. As ongoing research continues to uncover new applications and derivatives, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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